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Compound of Interest

Compound Name: 3-Allyl-2-(allyloxy)benzaldehyde

CAS No.: 84682-15-5

Cat. No.: B1622182 Get Quote

Executive Summary
3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5) is a bifunctional aromatic intermediate,

primarily significant in the synthesis of oxygen heterocycles (chromenes, benzofurans) via

Ring-Closing Metathesis (RCM) or further Claisen rearrangements.

From a spectroscopic standpoint, it represents a "locked" ether variant of 3-allyl-

salicylaldehyde. Unlike its phenolic precursors, it lacks an acidic proton, rendering its UV-Vis

spectrum pH-independent in non-hydrolytic conditions. This characteristic is the primary metric

for distinguishing it from unreacted phenolic intermediates during synthesis.

UV-Vis Spectral Characteristics
Comparative Absorption Data
The following table contrasts the target molecule with its direct synthetic precursor and the

phenolic intermediate. The values represent the primary

(Benzene B-band) and the conjugated

/ Charge Transfer (K-band) transitions.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1622182?utm_src=pdf-interest
https://www.benchchem.com/product/b1622182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Structure
Type (Band I) (Band II) (M⁻¹cm⁻¹)

Key
Differentiat
or

2-

(Allyloxy)ben

zaldehyde

Precursor

(Ether)
~250 nm 310–315 nm ~4,000

Baseline

spectrum; no

ring

alkylation.

3-Allyl-

salicylaldehy

de

Intermediate

(Phenol)
~255 nm 325–330 nm ~3,500

pH Sensitive.

Bathochromic

shift in base (

nm).

3-Allyl-2-

(allyloxy)benz

aldehyde

Target (Ether) ~255–260 nm 312–318 nm ~4,200

pH

Insensitive.

Slight red-

shift vs.

precursor due

to 3-allyl

group.

Technical Insight: The introduction of the allyl group at the 3-position (meta to carbonyl, ortho to

alkoxy) exerts a weak auxochromic effect (+3–5 nm bathochromic shift) compared to the

unsubstituted 2-(allyloxy)benzaldehyde. The ether linkage at position 2 prevents the formation

of an intramolecular hydrogen bond (which exists in salicylaldehyde), typically resulting in a

slight blue shift of Band II compared to the free phenol.

Solvatochromic Effects[1]
Non-Polar Solvents (Cyclohexane/Hexane): Vibrational fine structure may be visible in the

250 nm band.
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will be at the lower end of the range.[1]

Polar Protic Solvents (Methanol/Ethanol): Loss of fine structure; slight bathochromic shift of

the long-wave band due to dipole stabilization of the excited state.

Diagnostic Check: In basic methanol (MeOH + NaOH), the Target spectrum remains

unchanged. The Intermediate (Phenol) will instantly shift to yellow/orange (

nm) due to phenolate formation.

Experimental Protocol: Self-Validating UV-Vis
Characterization
This protocol ensures the accurate determination of

while simultaneously validating sample purity (specifically, the absence of phenolic impurities).

Reagents & Equipment
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cutoff < 205 nm.[2]

[3][4]

Base Stock: 0.1 M NaOH in water.

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology
1. Baseline Correction:

Fill both sample and reference cuvettes with pure solvent.

Run a baseline scan (200–500 nm) to subtract solvent absorption.

2. Stock Solution Preparation:

Weigh ~2.0 mg of 3-Allyl-2-(allyloxy)benzaldehyde.
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Dissolve in 10 mL solvent (Conc.

M).[5]

Dilution: Take 100

L of Stock and dilute to 10 mL (Final Conc.

M).[6] Target Absorbance: 0.5 – 0.8 AU.

3. Initial Scan (Neutral):

Record the spectrum of the diluted sample.

Identify Maxima: Note peaks at ~255 nm and ~315 nm.

4. The "pH Switch" Validation (Critical Step):

Add 20

L of 0.1 M NaOH directly to the sample cuvette. Invert to mix.

Re-scan immediately.

Interpretation:

Pass: Spectrum remains identical (overlay perfectly). The ether linkage is stable, and no

free phenol is present.

Fail: Appearance of a new broad band >350 nm. This indicates contamination with 3-allyl-

salicylaldehyde (unreacted intermediate).

Synthesis & Structural Context
Understanding the origin of the compound explains the spectral logic. The synthesis typically

proceeds via a Claisen Rearrangement sequence.

Mechanistic Pathway (DOT Visualization)
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The following diagram illustrates the structural evolution and the corresponding spectral

checkpoints.

Spectral Evolution

2-(Allyloxy)benzaldehyde
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+ K2CO3

3-Allyl-2-(allyloxy)benzaldehyde
(Target Ether)

λmax ≈ 315 nm
(pH Stable)

O-Alkylation

Loss of O-Allyl
Gain of C-Allyl

Loss of OH
Gain of O-Allyl
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Caption: Synthetic pathway from 2-(allyloxy)benzaldehyde to the target, highlighting the

Claisen rearrangement and O-alkylation steps that define the spectral shifts.

Experimental Workflow Diagram
This workflow describes the rigorous characterization process for the final product.
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Caption: Self-validating UV-Vis workflow to confirm the identity of 3-Allyl-2-
(allyloxy)benzaldehyde and detect phenolic impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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